molecular formula C7H18NO2P B1668497 Cgp 36742 CAS No. 123690-78-8

Cgp 36742

Cat. No.: B1668497
CAS No.: 123690-78-8
M. Wt: 179.20 g/mol
InChI Key: ONNMDRQRSGKZCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cgp 36742 typically involves the reaction of n-butylphosphinic acid with 3-aminopropylamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

n-Butylphosphinic acid+3-Aminopropylamine(3-Aminopropyl)(n-butyl)phosphinic acid\text{n-Butylphosphinic acid} + \text{3-Aminopropylamine} \rightarrow \text{this compound} n-Butylphosphinic acid+3-Aminopropylamine→(3-Aminopropyl)(n-butyl)phosphinic acid

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cgp 36742 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives .

Scientific Research Applications

Cgp 36742 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cgp 36742 involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, particularly the GABA_B receptors. This modulation affects neurotransmitter release and synaptic transmission, leading to various physiological effects. The compound enhances the release of glutamate, aspartate, glycine, and somatostatin, and upregulates GABA_B receptors in the brain .

Comparison with Similar Compounds

    (3-Aminopropyl)phosphinic acid: Lacks the n-butyl group, resulting in different chemical properties and applications.

    n-Butylphosphinic acid: Lacks the amino group, limiting its reactivity in certain chemical reactions.

    Phosphinic acid derivatives: Various derivatives with different alkyl or aryl groups exhibit unique properties and applications.

Uniqueness: Cgp 36742 is unique due to the presence of both the amino and n-butyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-aminopropyl(butyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMDRQRSGKZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154063
Record name (3-aminopropyl)(n-butyl)phosphinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10154063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGS742 blocks the late inhibitory postsynaptic potential and the paired-pulse inhibition of population spikes recorded from CA1 pyramidal neurons of the hippocampus of rats in vitro and in vivo. SGS742 significantly enhances the release of glutamate, aspartate, glycine and somatostatin in vivo. Chronic administration of SGS742 causes an up-regulation of GABA(B) receptors in the frontal cortex of rats. Single doses cause a significant enhancement of the mRNA and protein levels of NGF and BDNF in the cortex and hippocampus of rats.
Record name SGS-742
Source DrugBank
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CAS No.

123690-78-8
Record name (3-Aminopropyl)(n-butyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123690-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (3-Aminopropyl)(n-butyl)phosphinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGS-742
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-aminopropyl)(n-butyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123690-78-8
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Record name SGS-742
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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